1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Overview
Description
The compound 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is a brominated aromatic ether with potential applications in various chemical syntheses and material science. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves selective bromination reactions. For instance, a novel selective bromination agent for aromatic compounds has been developed, which could potentially be applied to the synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene . Additionally, the synthesis of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, has been reported, which involves a bottom-up approach and could provide a template for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . Similar methods could be employed to analyze the molecular structure of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including addition-elimination and substitution reactions. The reactivity of such compounds can be influenced by the presence of substituents on the benzene ring, as seen in the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols . Understanding these reaction mechanisms can help predict the reactivity of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are crucial for their practical applications. X-ray crystallography can reveal the solid-state structure and intermolecular interactions, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes . The fluorescence properties of brominated compounds, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have also been studied, indicating potential applications in optoelectronic devices . These studies can provide a foundation for understanding the properties of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.
Scientific Research Applications
Metabolic Pathways and Toxicology
- The compound has been studied for its metabolic pathways and toxicological effects. Notably, the metabolism of related brominated compounds and their derivatives has been extensively analyzed in animal models, showing various pathways and metabolites (Kanamori et al., 2002), (Jones & Wells, 1981). Moreover, studies have focused on the synthesis and anti-diabetic effects of bromophenol derivatives, demonstrating potential therapeutic applications in treating conditions like Type 2 diabetes (Shi et al., 2013).
Environmental and Health Impact
- Research has also delved into the environmental presence and health impact of brominated flame retardants and their metabolites, revealing their potential cytotoxicity and gene expression modulation, which underscores the importance of understanding the metabolism process of such compounds (Chen et al., 2020).
Pharmacokinetics and Bioavailability
- In the realm of pharmacokinetics, studies have developed methods for the sensitive and simultaneous determination of novel orally active non-peptide antagonists and their major metabolites, providing insights into the plasma and tissue concentrations of these compounds in animal models (Ohashi et al., 1999).
Drug Metabolism and Enzyme Induction
- The metabolism of structurally similar compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, has been evaluated, revealing major metabolic pathways and potential therapeutic applications (Morioka et al., 1996). Additionally, research into benzene derivatives has shed light on the differential induction of cytochromes P450 in rat liver, contributing to our understanding of how exposure to these compounds influences enzyme induction and metabolism (Gut et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(2-ethylhexoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHKVHXKXGJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626648 | |
Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
CAS RN |
164352-24-3 | |
Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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